molecular formula C10H17ClF2N2O2 B2834958 Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2102412-20-2

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

Cat. No.: B2834958
CAS No.: 2102412-20-2
M. Wt: 270.7
InChI Key: RBEQQMVGVCDOOB-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H17ClF2N2O2 and its molecular weight is 270.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Space Exploration

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Meyers et al. (2009) developed two scalable synthetic routes for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that facilitates further selective derivation on the azetidine and cyclobutane rings. This synthesis provides a convenient entry point for novel compounds, expanding the chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Enantiomerically Pure Synthesis

Enantiomerically Pure tert-Butyl-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate : Maton et al. (2010) described an efficient route to synthesize the enantiomerically pure tert-butyl-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. Significant improvements in the synthesis were achieved by starting from commercially available chiral lactone, showcasing an innovative approach in the field of chiral chemistry (Maton et al., 2010).

Novel Spirocyclic Compounds

Synthesis of Novel Angular Spirocyclic Azetidines : Guérot et al. (2011) reported the synthesis of a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. The synthesis methods employed are amenable for preparing these building blocks on a preparative scale, which are valuable for drug discovery applications (Guérot et al., 2011).

Applications in Medicinal Chemistry

4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes Synthesis : Pancholi et al. (2018) developed methods for creating 4,5-diazaspiro[2.3]hexanes through dihalocarbene addition across 3-alkylidene-1,2-diazetidines. These compounds, including the larger 1,2-diazaspiro[3.3]heptanes, were synthesized with high yields, showcasing their potential as hexahydropyridazine analogues in medicinal chemistry (Pancholi et al., 2018).

Properties

IUPAC Name

tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O2.ClH/c1-8(2,3)16-7(15)14-6-10(11,12)9(14)4-13-5-9;/h13H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEQQMVGVCDOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CNC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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